An In-depth Technical Guide to the Chemical and Physical Properties of Aldicarb Oxime
An In-depth Technical Guide to the Chemical and Physical Properties of Aldicarb Oxime
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the chemical and physical properties of Aldicarb oxime. This document moves beyond a simple recitation of data points, aiming instead to provide a foundational understanding of this compound's behavior, grounded in the principles of chemical reactivity and physical chemistry. The experimental protocols and data presented herein are designed to be self-validating, fostering a deeper comprehension of the causality behind each observation and measurement. Our commitment to scientific integrity is reflected in the extensive citation of authoritative sources, ensuring that this guide serves as a trustworthy resource for your research and development endeavors.
Section 1: Chemical Identity and Structure
Aldicarb oxime, systematically named (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine, is a pivotal intermediate in the synthesis of the carbamate insecticide, Aldicarb.[1][2] Its chemical identity is firmly established by its unique structure and identifiers.
Table 1: Chemical Identifiers of Aldicarb Oxime
| Identifier | Value | Source |
| IUPAC Name | (NE)-N-(2-methyl-2-methylsulfanylpropylidene)hydroxylamine | PubChem |
| CAS Number | 1646-75-9 | ChemicalBook[1], PubChem |
| Molecular Formula | C5H11NOS | PubChem, ChemicalBook[1] |
| Molecular Weight | 133.21 g/mol | PubChem, ChemicalBook[1] |
| SMILES | CC(C)(/C=N/O)SC | PubChem |
| InChI | InChI=1S/C5H11NOS/c1-5(2,8-3)4-6-7/h4,7H,1-3H3/b6-4+ | PubChem |
The structure of Aldicarb oxime, featuring a C=N double bond, gives rise to the possibility of geometric isomerism (E/Z isomerism). The "(NE)" designation in its IUPAC name specifies the stereochemistry around this double bond.
Figure 2: Synthesis of Aldicarb Oxime via Oximation.
Experimental Protocol: Synthesis of Aldicarb Oxime from 2-Methyl-2-(methylthio)propanal
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-(methylthio)propanal in a suitable solvent such as aqueous ethanol.
-
Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution. To liberate the free hydroxylamine, a mild base like sodium acetate is added.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product may crystallize out. Alternatively, the product can be extracted with an organic solvent. The organic layer is then washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude Aldicarb oxime.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent. [2]
Hydrolysis of Aldicarb
Aldicarb can undergo hydrolysis, particularly under alkaline conditions, to yield Aldicarb oxime and methyl isocyanate. [3]This reaction is generally considered a degradation pathway for Aldicarb but can be utilized for the synthesis of the oxime.
Figure 3: Synthesis of Aldicarb Oxime via Hydrolysis of Aldicarb.
Experimental Protocol: Synthesis of Aldicarb Oxime from Aldicarb
-
Reaction Setup: Dissolve Aldicarb in a suitable solvent, such as a mixture of an organic solvent and water.
-
Base-catalyzed Hydrolysis: Add a base, such as sodium hydroxide, to the solution to catalyze the hydrolysis.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress can be monitored by techniques like HPLC or GC-MS.
-
Work-up and Isolation: After the reaction is complete, the mixture is neutralized with an acid. The Aldicarb oxime is then extracted into an organic solvent. The organic layer is washed, dried, and the solvent evaporated to obtain the product.
-
Purification: Further purification can be achieved by chromatography or distillation.
Section 3: Physical Properties
The physical properties of Aldicarb oxime are crucial for its handling, formulation, and understanding its environmental fate.
Table 2: Physical Properties of Aldicarb Oxime
| Property | Value | Source |
| Physical State | Clear, colorless, viscous liquid; condenses to colorless crystals below 15 °C. | ChemicalBook,[1] Echemi [2] |
| Odor | Unpleasant sulfurous or musty odor. | PubChem, Echemi [2] |
| Melting Point | 21.1 °C (70 °F) | ChemicalBook,[1] PubChem |
| Boiling Point | 210.5 °C at 760 mmHg (with partial decomposition) | PubChem, ChemicalBook [1] |
| Solubility in Water | 10 to 50 mg/mL at 20 °C (68 °F) | PubChem, Echemi [2] |
| Solubility in Organic Solvents | Soluble in ethanol, benzene, and chloroalkanes. | ChemicalBook [1] |
| Density | 1.05 g/cm³ | PubChem, Echemi [2] |
| Vapor Pressure | < 0.1 mmHg at 20 °C (68 °F) | PubChem, Echemi [2] |
| Flash Point | 118 °C (244.4 °F) | PubChem, Echemi [2] |
| Autoignition Temperature | 285 °C (545 °F) | PubChem |
Experimental Determination of Physical Properties
Protocol: Melting Point Determination (Capillary Method)
-
Sample Preparation: Ensure the Aldicarb oxime sample is pure and dry. If it is in its crystalline form, finely powder a small amount.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping it gently to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure accurate determination.
-
Observation: Observe the sample through the magnifying lens. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid. [4][5] Protocol: Boiling Point Determination (Thiele Tube Method)
Given that Aldicarb oxime decomposes near its boiling point, a micro-boiling point determination method is recommended.
-
Sample Preparation: Place a few drops of Aldicarb oxime into a small test tube.
-
Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: Gently heat the side arm of the Thiele tube. Observe a stream of bubbles emerging from the open end of the capillary tube.
-
Observation: Once a steady stream of bubbles is observed, remove the heat. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube. [6][7][8] Protocol: Solubility Determination
-
Solvent and Solute Measurement: In a small, capped vial, add a known volume of the solvent (e.g., 1 mL of water).
-
Incremental Addition of Solute: Add a small, accurately weighed amount of Aldicarb oxime to the vial.
-
Equilibration: Vigorously shake the vial and then allow it to equilibrate at a constant temperature (e.g., 20 °C) for a set period (e.g., 24 hours) to ensure saturation.
-
Analysis: After equilibration, carefully take an aliquot of the supernatant (the clear liquid above any undissolved solid) and determine the concentration of the dissolved Aldicarb oxime using a suitable analytical method such as HPLC or UV-Vis spectroscopy. [9][10]
Section 4: Spectral Properties
Spectroscopic data is indispensable for the structural elucidation and identification of Aldicarb oxime.
Infrared (IR) Spectroscopy
The IR spectrum of Aldicarb oxime would be expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted IR Absorption Bands for Aldicarb Oxime
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H (stretch, in oxime) | ~3600 (sharp) or broad if hydrogen-bonded |
| C-H (stretch, alkyl) | ~2850-2960 |
| C=N (stretch, oxime) | ~1665 |
| N-O (stretch) | ~945 |
| C-S (stretch) | ~600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
-
-OH (oxime): A broad singlet, chemical shift can vary depending on concentration and solvent.
-
-CH=N-: A singlet in the region of 6.5-8.0 ppm.
-
-S-CH₃: A singlet around 2.1-2.5 ppm.
-
-C(CH₃)₂-: A singlet around 1.3-1.5 ppm, integrating to 6 protons.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
-
C=N: In the range of 150-160 ppm.
-
-C(CH₃)₂-: Quaternary carbon around 40-50 ppm.
-
-S-CH₃: Around 15-25 ppm.
-
-C(CH₃)₂-: Methyl carbons around 25-35 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of Aldicarb oxime. Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for this compound. [11] Expected Fragmentation Pattern in EI-MS:
-
Molecular Ion (M⁺): A peak at m/z = 133.
-
Key Fragments: Loss of functional groups such as -OH, -CH₃, and -SCH₃ would lead to characteristic fragment ions.
Section 5: Chemical Reactivity and Stability
Aldicarb oxime exhibits reactivity characteristic of oximes and organic sulfides.
-
Hydrolysis: As mentioned in the synthesis section, the oxime can be formed by the hydrolysis of Aldicarb. Conversely, under acidic conditions, oximes can hydrolyze back to the corresponding aldehyde and hydroxylamine.
-
Oxidation: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and sulfone derivatives.
-
Incompatibilities: Aldicarb oxime is incompatible with strong oxidizing agents, acids, and alkalis. [12]It is also sensitive to heat and may decompose with prolonged exposure to moisture. [2]
Section 6: Analytical Methods for Purity Determination
Ensuring the purity of Aldicarb oxime is critical for its use in synthesis and research. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for this purpose.
Protocol: Purity Analysis by HPLC
-
Standard Preparation: Prepare a stock solution of high-purity Aldicarb oxime in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the Aldicarb oxime to be tested and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase. The composition can be isocratic or a gradient.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm). [13]4. Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the Aldicarb oxime in the sample chromatogram to the total area of all peaks, or by using the calibration curve to quantify the amount of Aldicarb oxime present.
-
Figure 4: General Workflow for HPLC Analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical and physical properties of Aldicarb oxime, supported by experimental protocols and an understanding of the underlying scientific principles. The information presented is intended to empower researchers, scientists, and drug development professionals with the knowledge necessary to handle, analyze, and utilize this compound effectively and safely in their work. The emphasis on causality and self-validating protocols aims to foster a deeper, more intuitive understanding of this important chemical intermediate.
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